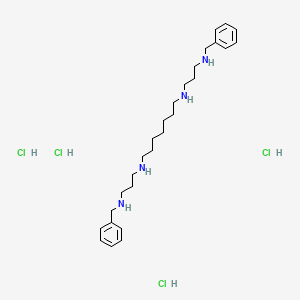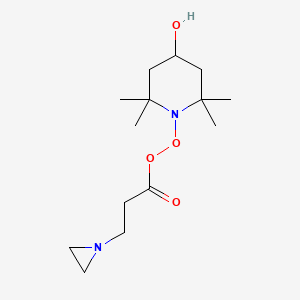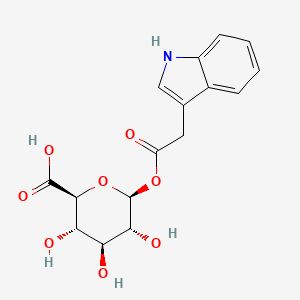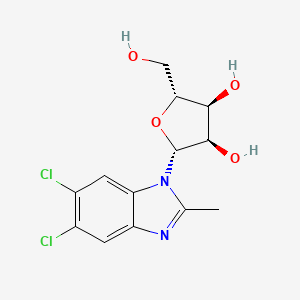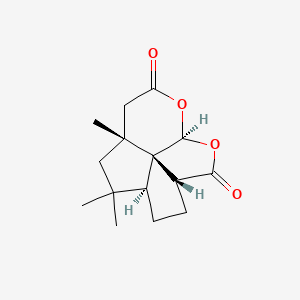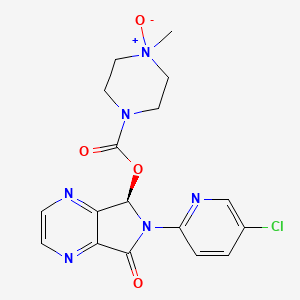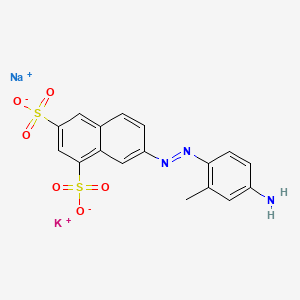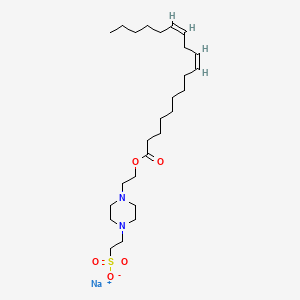
Sodium piperazinoethyl linoleate ethylsulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium piperazinoethyl linoleate ethylsulfonate is a compound that combines several functional groups, including a piperazine ring, a linoleate ester, and an ethylsulfonate group. This compound is known for its applications in various fields, particularly in cosmetics and skincare, where it serves as a skin-protecting agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium piperazinoethyl linoleate ethylsulfonate involves multiple steps:
Formation of Linoleate Ester: Linoleic acid is esterified with ethanol to form ethyl linoleate.
Piperazine Derivative Formation: Piperazine is reacted with ethyl bromoacetate to form piperazinoethyl ester.
Sulfonation: The piperazinoethyl ester is then sulfonated using sodium ethylsulfonate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification, followed by sulfonation in a continuous flow reactor. The process is optimized for high yield and purity, with careful control of reaction temperatures and times .
化学反应分析
Types of Reactions
Sodium piperazinoethyl linoleate ethylsulfonate undergoes various chemical reactions, including:
Oxidation: The linoleate ester can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The ester and sulfonate groups can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated esters.
Reduction: Alcohols, reduced sulfonates.
Substitution: Substituted piperazine derivatives.
科学研究应用
Sodium piperazinoethyl linoleate ethylsulfonate has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its skin-protecting properties and potential use in topical formulations.
Industry: Utilized in cosmetics and personal care products for its moisturizing and protective effects.
作用机制
The mechanism of action of sodium piperazinoethyl linoleate ethylsulfonate involves its interaction with the skin’s lipid barrier. The compound’s amphiphilic nature allows it to integrate into the lipid matrix, enhancing skin hydration and protection. The piperazine ring may also interact with cellular receptors, contributing to its protective effects .
相似化合物的比较
Similar Compounds
Sodium lauryl sulfate: Another surfactant with similar emulsifying properties.
Sodium stearoyl lactylate: Used in food and cosmetics for its emulsifying and moisturizing properties.
Sodium cocoyl isethionate: A mild surfactant used in personal care products.
Uniqueness
Sodium piperazinoethyl linoleate ethylsulfonate is unique due to its combination of a piperazine ring and linoleate ester, which provides both emulsifying and skin-protecting properties. This dual functionality makes it particularly valuable in skincare formulations .
属性
CAS 编号 |
457064-49-2 |
|---|---|
分子式 |
C26H47N2NaO5S |
分子量 |
522.7 g/mol |
IUPAC 名称 |
sodium;2-[4-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]piperazin-1-yl]ethanesulfonate |
InChI |
InChI=1S/C26H48N2O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)33-24-22-27-18-20-28(21-19-27)23-25-34(30,31)32;/h6-7,9-10H,2-5,8,11-25H2,1H3,(H,30,31,32);/q;+1/p-1/b7-6-,10-9-; |
InChI 键 |
FAWYDUXUUSHZHQ-NBTZWHCOSA-M |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCN1CCN(CC1)CCS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCN1CCN(CC1)CCS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


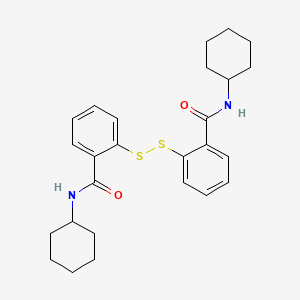
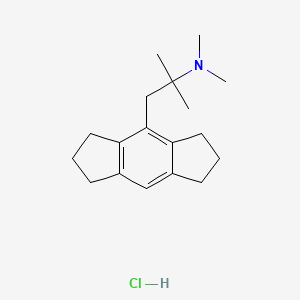
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
